Sudoterb
Overview
Description
Sudoterb, also known as LL 3858, is a small molecule drug with the molecular formula C29H28F3N5O. It was developed by Lupin Ltd and is primarily known for its anti-tubercular activity. This compound has shown promise in the treatment of pulmonary tuberculosis, particularly in drug-resistant forms of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sudoterb is synthesized through a series of chemical reactions involving pyridine and quinoline derivatives. The exact synthetic route and reaction conditions are proprietary to Lupin Ltd, but it generally involves the formation of a pyrrole derivative, followed by various functional group modifications to achieve the final compound .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Sudoterb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Sudoterb has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrrole and quinoline derivatives.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Explored as a potential treatment for drug-resistant tuberculosis.
Industry: Utilized in the development of new anti-tubercular drugs and therapeutic regimens
Mechanism of Action
Sudoterb exerts its effects by targeting specific molecular pathways in Mycobacterium tuberculosis. It disrupts the bacterial cell wall synthesis, leading to cell death. The exact molecular targets and pathways involved include inhibition of key enzymes and interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Gatifloxacin: A quinoline derivative with anti-tubercular activity.
Moxifloxacin: Another quinoline derivative used in the treatment of tuberculosis.
Bedaquiline: A quinoline derivative known for its effectiveness against drug-resistant tuberculosis.
BRD-8000.3: A pyridine molecule with potential anti-tubercular properties.
Uniqueness of Sudoterb
This compound stands out due to its unique chemical structure and mechanism of action. Unlike other quinoline derivatives, this compound is a pyrrole derivative, which gives it distinct properties and potential advantages in treating drug-resistant tuberculosis. Its ability to disrupt multiple bacterial pathways makes it a promising candidate for further development and clinical use .
Properties
IUPAC Name |
N-[2-methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]pyrrol-1-yl]pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3N5O/c1-21-24(20-35-14-16-36(17-15-35)26-9-5-8-25(19-26)29(30,31)32)18-27(22-6-3-2-4-7-22)37(21)34-28(38)23-10-12-33-13-11-23/h2-13,18-19H,14-17,20H2,1H3,(H,34,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXZOPNJRFEGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1NC(=O)C2=CC=NC=C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217949 | |
Record name | Sudoterb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676266-31-2 | |
Record name | N-[2-Methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]methyl]-1H-pyrrol-1-yl]-4-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676266-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sudoterb | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676266312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sudoterb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUDOTERB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK2537665A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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